3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
3-fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-8-5-4-6-9(7-8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15) |
InChI Key |
IASVOTCKYAMSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)(C)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2,2-dimethyl-3-(3-methylphenyl)propanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
A. NSAID Derivatives (e.g., Ibuprofen, Naproxen)
- Structural Differences: Unlike NSAIDs such as Ibuprofen (α-(4-isobutylphenyl)propanoic acid) or Naproxen (α-(6-methoxy-2-naphthyl)propanoic acid), the target compound lacks a chiral center at C2 and instead features a fluorine atom and geminal dimethyl groups .
- Physicochemical Properties: Solubility: NSAIDs like Diclofenac (33 mg/L) and Naproxen (15.9 mg/L) exhibit low water solubility due to aromatic hydrophobic groups. The target compound’s 3-methylphenyl and dimethyl substituents likely further reduce solubility compared to hydroxyl-containing analogues (e.g., 3-hydroxy-3-phenylpropanoic acid derivatives) . For example, 3-hydroxy-3,3-diphenylpropanoic acid (log P ~2.8) is less lipophilic than the target compound due to polar hydroxyl groups .
B. Fluorinated Propanoic Acids
- (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid (CAS 44864-47-3): Contains a trifluoromethyl group and hydroxyl substituent, leading to stronger acidity (pKa ~1.5) compared to the target compound. The hydroxyl group also facilitates hydrogen bonding, unlike the fluorine and dimethyl groups in the target .
- 3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid (CAS 1217649-15-4): Features amino and hydroxyl groups, enabling zwitterionic behavior and higher solubility in polar solvents compared to the hydrophobic target compound .
C. Aromatic Substitution Variants
- 3-(3-Trifluoromethylphenyl)propanoic Acid (CAS 94022-99-8): The trifluoromethyl group increases electronegativity and lipophilicity (log P ~3.5) relative to the target’s methylphenyl group. This enhances resistance to metabolic oxidation .
- 3-Phenyl-3-p-tolylpropanoic Acid: Lacking fluorine and dimethyl groups, this compound has reduced steric hindrance and lower log P (~2.2), making it more amenable to enzymatic interactions .
Biological Activity
3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid (CAS Number: 1783965-98-9) is a fluorinated carboxylic acid that has garnered attention for its potential biological activities. This compound features a unique structure that includes a fluorine atom, which is known to influence biological interactions and pharmacological properties. This article aims to summarize the biological activity of this compound based on various studies, including antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₂H₁₅FO₂, with a molecular weight of 210.24 g/mol. The presence of the fluorine atom is significant as it enhances lipophilicity and may improve the compound's binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅FO₂ |
| Molecular Weight | 210.24 g/mol |
| CAS Number | 1783965-98-9 |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various fluorinated compounds, including derivatives similar to this compound. These studies highlight the potential effectiveness of such compounds against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of related compounds found that certain fluorinated acids exhibited significant inhibition against various bacterial strains. For instance, compounds with similar structural features displayed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus , suggesting potential applications in developing new antibacterial agents .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The fluorine atom can enhance binding affinity to target enzymes or receptors due to its electronegativity and steric effects.
- Modulation of Signaling Pathways : The compound may interfere with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Research Findings
Research has demonstrated that the incorporation of fluorinated groups into organic molecules can significantly alter their biological activities. For example, compounds containing trifluoromethyl groups have been shown to improve potency in inhibiting specific enzymes involved in various diseases .
Comparative Analysis
A comparative analysis of similar compounds reveals that those with fluorinated groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts:
| Compound | MIC against E. coli (µM) | Activity Level |
|---|---|---|
| 3-Fluoro-2,2-dimethyl-3-(methylphenyl) | 0.0195 | High |
| Non-fluorinated analog | 0.100 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
